N-mesityl-2-(2-thienyl)acetamide N-mesityl-2-(2-thienyl)acetamide
Brand Name: Vulcanchem
CAS No.: 329795-71-3
VCID: VC21447006
InChI: InChI=1S/C15H17NOS/c1-10-7-11(2)15(12(3)8-10)16-14(17)9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17)
SMILES: CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C
Molecular Formula: C15H17NOS
Molecular Weight: 259.4g/mol

N-mesityl-2-(2-thienyl)acetamide

CAS No.: 329795-71-3

Cat. No.: VC21447006

Molecular Formula: C15H17NOS

Molecular Weight: 259.4g/mol

* For research use only. Not for human or veterinary use.

N-mesityl-2-(2-thienyl)acetamide - 329795-71-3

Specification

CAS No. 329795-71-3
Molecular Formula C15H17NOS
Molecular Weight 259.4g/mol
IUPAC Name 2-thiophen-2-yl-N-(2,4,6-trimethylphenyl)acetamide
Standard InChI InChI=1S/C15H17NOS/c1-10-7-11(2)15(12(3)8-10)16-14(17)9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17)
Standard InChI Key KWRHYANNNBBZEX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=CS2)C

Introduction

N-mesityl-2-(2-thienyl)acetamide is an organic compound featuring a mesityl group attached to an acetamide moiety, which is further connected to a thiophene ring. Its molecular formula is C15H17NOS, and it has a molecular weight of approximately 259.4 g/mol . This compound is of interest in various scientific fields due to its unique structural features and potential applications.

Synthesis Methods

The synthesis of N-mesityl-2-(2-thienyl)acetamide typically involves the reaction of mesitylamine with 2-(2-thienyl)acetyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemistry

N-mesityl-2-(2-thienyl)acetamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

It can be used in the study of enzyme inhibition and protein-ligand interactions. Specifically, it targets the aliphatic amidase expression-regulating protein, inhibiting its action at the protein level.

Industry

The compound is utilized in the development of organic semiconductors and materials science due to its potential electronic properties.

Chemical Reactions

N-mesityl-2-(2-thienyl)acetamide can undergo several types of chemical reactions:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

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